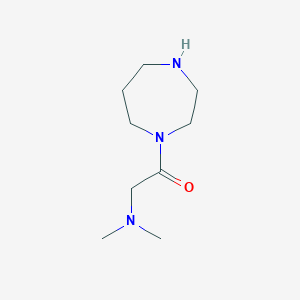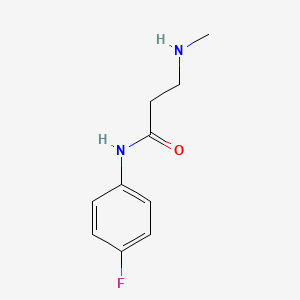![molecular formula C12H16N2O3 B7559235 3-[Propan-2-yl(pyridine-3-carbonyl)amino]propanoic acid](/img/structure/B7559235.png)
3-[Propan-2-yl(pyridine-3-carbonyl)amino]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[Propan-2-yl(pyridine-3-carbonyl)amino]propanoic acid, also known as PPCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PPCA is a prodrug, which means that it is inactive until it is metabolized in the body. Once metabolized, PPCA releases its active component, which has been shown to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 3-[Propan-2-yl(pyridine-3-carbonyl)amino]propanoic acid is not fully understood. However, it is believed that 3-[Propan-2-yl(pyridine-3-carbonyl)amino]propanoic acid exerts its effects through the modulation of various signaling pathways. It has been shown to inhibit the activity of certain enzymes, such as histone deacetylases (HDACs), which play a role in the regulation of gene expression. 3-[Propan-2-yl(pyridine-3-carbonyl)amino]propanoic acid has also been found to modulate the activity of various transcription factors, such as NF-κB and AP-1.
Biochemical and Physiological Effects:
3-[Propan-2-yl(pyridine-3-carbonyl)amino]propanoic acid has been shown to have various biochemical and physiological effects. It has been found to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects, which could be beneficial in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-[Propan-2-yl(pyridine-3-carbonyl)amino]propanoic acid in lab experiments is its high potency. 3-[Propan-2-yl(pyridine-3-carbonyl)amino]propanoic acid has been found to be effective at low concentrations, which makes it a cost-effective option for researchers. However, one of the limitations of using 3-[Propan-2-yl(pyridine-3-carbonyl)amino]propanoic acid is its poor solubility in water. This can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 3-[Propan-2-yl(pyridine-3-carbonyl)amino]propanoic acid. One area of research is in the development of novel 3-[Propan-2-yl(pyridine-3-carbonyl)amino]propanoic acid derivatives with improved solubility and bioavailability. Another area of research is in the investigation of the potential applications of 3-[Propan-2-yl(pyridine-3-carbonyl)amino]propanoic acid in the treatment of other diseases, such as cardiovascular disease and diabetes. Finally, further studies are needed to fully understand the mechanism of action of 3-[Propan-2-yl(pyridine-3-carbonyl)amino]propanoic acid and its potential interactions with other drugs.
Métodos De Síntesis
The synthesis of 3-[Propan-2-yl(pyridine-3-carbonyl)amino]propanoic acid involves the reaction of 3-pyridinecarboxylic acid with isobutylamine and isobutyl chloroformate. The reaction produces 3-[Propan-2-yl(pyridine-3-carbonyl)amino]propanoic acid as a white crystalline solid with a melting point of 138-140°C. The purity of 3-[Propan-2-yl(pyridine-3-carbonyl)amino]propanoic acid can be determined through the use of analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR).
Aplicaciones Científicas De Investigación
3-[Propan-2-yl(pyridine-3-carbonyl)amino]propanoic acid has been studied extensively for its potential applications in various fields. One of the most promising areas of research is in the field of cancer treatment. 3-[Propan-2-yl(pyridine-3-carbonyl)amino]propanoic acid has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to enhance the efficacy of chemotherapy drugs, making it a potential adjuvant therapy for cancer treatment.
3-[Propan-2-yl(pyridine-3-carbonyl)amino]propanoic acid has also been studied for its potential applications in the treatment of neurological disorders. It has been shown to have neuroprotective effects, which could be beneficial in the treatment of diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
3-[propan-2-yl(pyridine-3-carbonyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-9(2)14(7-5-11(15)16)12(17)10-4-3-6-13-8-10/h3-4,6,8-9H,5,7H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATVBFZOEUHRXGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCC(=O)O)C(=O)C1=CN=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[Propan-2-yl(pyridine-3-carbonyl)amino]propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(3,4-dihydro-2H-quinolin-1-yl)ethyl]aniline](/img/structure/B7559168.png)
![2-[4-(Morpholine-4-carbonyl)anilino]-1-piperidin-1-ylethanone](/img/structure/B7559169.png)
![3-methyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]-5-propan-2-yl-1,2-oxazole-4-carboxamide](/img/structure/B7559197.png)
![2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]-propylamino]acetic acid](/img/structure/B7559206.png)
![2-[(2-Methylbenzoyl)-propylamino]acetic acid](/img/structure/B7559207.png)
![3-[(2,3-Dichlorobenzoyl)-ethylamino]propanoic acid](/img/structure/B7559215.png)
![2-[(4-Cyanophenyl)methyl-propylamino]acetic acid](/img/structure/B7559219.png)
![3-[[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]-ethylamino]propanoic acid](/img/structure/B7559231.png)
![2-[N-(1,4-dioxane-2-carbonyl)anilino]acetic acid](/img/structure/B7559236.png)
![3-[(4-Ethylbenzoyl)-propan-2-ylamino]propanoic acid](/img/structure/B7559255.png)
![2-[1-(2-Thiophen-2-ylacetyl)piperidin-2-yl]acetic acid](/img/structure/B7559261.png)
![2-[Ethyl-(2,4,6-trichlorophenyl)sulfonylamino]acetic acid](/img/structure/B7559269.png)